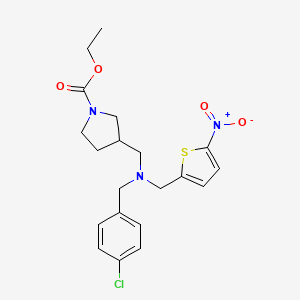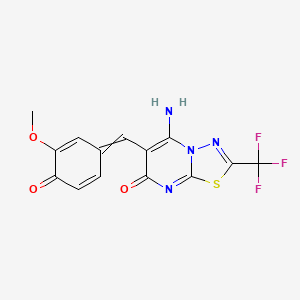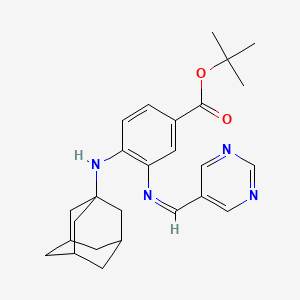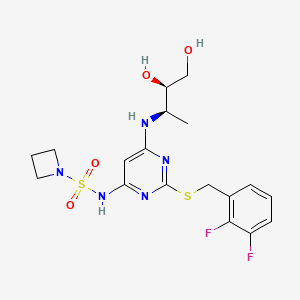
Sulfo-Cyanine5 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5 maleimide is a water-soluble, bright, far-red-fluorescent dye . It is a thiol-reactive maleimide derivative of sulfo-Cyanine5 . It is recommended for the labeling of sensitive proteins .
Synthesis Analysis
Sulfo-Cyanine5 maleimide can be used to label proteins, antibodies, peptides, and nucleic acid molecules . Due to its good water solubility, it is more suitable for protein labeling than ordinary Cy5 maleimide . Maleimide is a commonly used group in biological labeling reactions. It can form a stable thioether structure with a thiol (-SH) through an affinity addition reaction to achieve labeling .Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine5 maleimide is C38H43KN4O9S2 . Its molecular weight is 802.999 .Chemical Reactions Analysis
Sulfo-Cyanine5 maleimide has been used in various studies. For instance, it was used to generate Cy5-labelled GD2-specific full-length antibodies . The molar ratio of the Sulfo-Cyanine5 maleimide dye and the scFv fragment (or full-length antibody) within the conjugate under the optimized conditions was 0.65 .Physical And Chemical Properties Analysis
Sulfo-Cyanine5 maleimide is a highly hydrophilic near-infrared dye . It is perfect for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers .Wissenschaftliche Forschungsanwendungen
Protein Labeling
Sulfo-Cyanine5 maleimide is a bright, near-IR fluorescent, sulfhydryl-reactive dye used for labeling proteins or other thiol-containing molecules . It is completely water-soluble and often a reagent of choice for labeling antibodies, peptides, and proteins that are sensitive toward organic solvents .
Antibody Labeling
Sulfo-Cyanine5 maleimide is recommended for protein labeling, including labeling of antibodies . Labeled proteins can be easily separated from unreacted dye by gel filtration, spin column purification, dialysis, electrophoresis, or chromatography .
Cancer Therapies
Antigen-binding fragments of antibodies specific to the tumor-associated ganglioside GD2 are well poised to play a substantial role in modern GD2-targeted cancer therapies . In this context, Sulfo-Cyanine5 maleimide has been used to label scFv fragments of GD2-specific antibodies .
Pharmacokinetic Improvement
Pegylated multimeric di-scFvs and tetra-scFvs exhibited cytotoxic effects in GD2-positive tumor cells, while their circulation time in blood significantly increased compared with monomeric antibody fragments . This suggests that Sulfo-Cyanine5 maleimide can be used to improve the pharmacokinetic properties of therapeutic molecules .
Tumor Uptake Efficiency
The study also demonstrated a more efficient tumor uptake of the multimers in a syngeneic GD2-positive mouse cancer model . This indicates that Sulfo-Cyanine5 maleimide can enhance the tumor-targeting efficiency of therapeutic molecules .
Development of Bispecific Antibodies and Conjugates
On the basis of multimeric antibody fragments, bispecific antibodies and conjugates with cytotoxic drugs or radioactive isotopes may be developed that will possess improved pharmacokinetic and pharmacodynamic properties . Sulfo-Cyanine5 maleimide can potentially play a crucial role in the development of such advanced therapeutic molecules .
Wirkmechanismus
- Role : The maleimide group in Sulfo-Cyanine5 maleimide reacts covalently with thiol groups, forming stable thioether bonds. This specific interaction allows for efficient labeling of biomolecules containing cysteine residues .
- Sulfo-Cyanine5 maleimide binds selectively to thiol groups via a thiol-maleimide reaction. This reaction is highly specific and occurs only with biomolecules containing thiol groups. The maleimide moiety forms a stable bond with the thiol, resulting in labeled conjugates .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Sulfo-Cyanine5 maleimide has potential applications in various fields due to its properties. It can be used for the labeling of proteins, antibodies, peptides, and nucleic acid molecules . Its high water solubility makes it more suitable for protein labeling than ordinary Cy5 maleimide . Therefore, it can be used in future research and development in these areas.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sulfo-Cyanine5 maleimide can be achieved through the reaction of Sulfo-Cyanine5 NHS ester with maleimide.", "Starting Materials": [ "Sulfo-Cyanine5 NHS ester", "Maleimide" ], "Reaction": [ "Dissolve Sulfo-Cyanine5 NHS ester in a dry organic solvent such as DMF or DMSO.", "Add maleimide to the solution and stir at room temperature for several hours.", "Purify the product by column chromatography or HPLC to obtain Sulfo-Cyanine5 maleimide." ] } | |
CAS-Nummer |
2242791-82-6 |
Produktname |
Sulfo-Cyanine5 maleimide |
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)




![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)